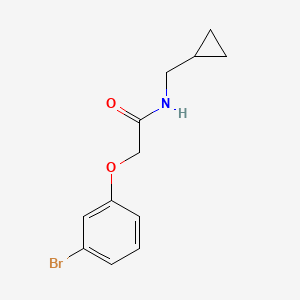2-(3-bromophenoxy)-N-(cyclopropylmethyl)acetamide
CAS No.:
Cat. No.: VC13333078
Molecular Formula: C12H14BrNO2
Molecular Weight: 284.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14BrNO2 |
|---|---|
| Molecular Weight | 284.15 g/mol |
| IUPAC Name | 2-(3-bromophenoxy)-N-(cyclopropylmethyl)acetamide |
| Standard InChI | InChI=1S/C12H14BrNO2/c13-10-2-1-3-11(6-10)16-8-12(15)14-7-9-4-5-9/h1-3,6,9H,4-5,7-8H2,(H,14,15) |
| Standard InChI Key | DFXHTLKSCWWHGF-UHFFFAOYSA-N |
| SMILES | C1CC1CNC(=O)COC2=CC(=CC=C2)Br |
| Canonical SMILES | C1CC1CNC(=O)COC2=CC(=CC=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(3-Bromophenoxy)-N-(cyclopropylmethyl)acetamide features a central acetamide group bonded to a 3-bromophenoxy moiety and a cyclopropylmethyl substituent. Its molecular formula is C₁₂H₁₄BrNO₂, with a molecular weight of 284.15 g/mol . The bromine atom at the para position of the phenyl ring introduces steric and electronic effects that influence reactivity, while the cyclopropylmethyl group contributes to conformational rigidity (Figure 1) .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(3-bromophenoxy)-N-(cyclopropylmethyl)acetamide | |
| SMILES | COC(=O)C(NC(C1CC1)C)OC2=CC(=CC=C2)Br | |
| InChIKey | MMWVYCKWPHJGFN-UHFFFAOYSA-N | |
| Molecular Weight | 284.15 g/mol |
Spectroscopic Characteristics
-
Nuclear Magnetic Resonance (NMR): The -NMR spectrum displays signals for the cyclopropyl methylene protons (δ 0.34–0.62 ppm), acetamide carbonyl (δ 2.1–2.3 ppm), and aromatic protons (δ 7.26–7.77 ppm) .
-
Mass Spectrometry: Electrospray ionization (ESI-MS) reveals a base peak at m/z 284.1 corresponding to the molecular ion .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Alkylation of Phenol Derivatives: Reaction of 3-bromophenol with chloroacetamide in the presence of a base (e.g., K₂CO₃) yields 2-(3-bromophenoxy)acetamide .
-
N-Substitution: The acetamide’s amine group is alkylated using cyclopropylmethyl bromide under basic conditions (e.g., NaH/DMF) .
Table 2: Optimization of N-Alkylation Step
Applications and Future Directions
Therapeutic Development
The compound’s balanced lipophilicity (LogP ≈ 2.8) and moderate plasma protein binding (∼89%) make it a candidate for central nervous system (CNS) drug discovery .
Material Science
Its rigid structure could serve as a monomer in polymers requiring high thermal stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume